molecular formula C8H4ClF3N2 B1392785 3-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 1019027-76-9

3-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No.: B1392785
CAS No.: 1019027-76-9
M. Wt: 220.58 g/mol
InChI Key: YTENKTQBNUJPQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine (Molecular Formula: C 8 H 4 ClF 3 N 2 ) is a high-value chemical intermediate designed for advanced research and development in the agrochemical and pharmaceutical industries . The compound's strategic structure incorporates an imidazo[1,2-a]pyridine core, recognized as a privileged scaffold in medicinal chemistry, which is further functionalized with chloro and trifluoromethyl substituents . These groups are known to profoundly influence the physicochemical properties of a molecule, enhancing key characteristics such as metabolic stability, lipophilicity, and cell membrane permeability, which are critical for optimizing the profile of active ingredients . This compound serves as a versatile building block for the synthesis of more complex molecules. Its specific reactivity allows for further functionalization, making it a key precursor in exploratory synthesis for new drug candidates and crop protection agents . The inclusion of the trifluoromethyl group is of particular importance; it acts as a strong electron-withdrawing group, and its incorporation into heterocyclic systems is a well-established strategy to improve biological activity and alter absorption characteristics . Research into analogous compounds featuring the imidazo[1,2-a]pyridine skeleton and a trifluoromethyl group has demonstrated their potential as activators of biological targets such as the glucagon-like peptide-1 receptor (GLP-1R), indicating promise in areas like anti-diabetic therapy . Handling Note: this compound is intended for research purposes only. It is not approved for diagnostic, therapeutic, human, or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) prior to use and adhere to all standard laboratory safety protocols.

Properties

IUPAC Name

3-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3N2/c9-6-3-13-7-2-1-5(4-14(6)7)8(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTENKTQBNUJPQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure:

  • Starting Material: 2-Aminopyridine derivatives, often with a suitable leaving group or substituent at the 6-position.
  • Reagents: Chlorinating agents (e.g., phosphorus oxychloride or thionyl chloride) and trifluoromethylating agents (e.g., trifluoromethyl iodide, trifluoromethyl sulfonates, or copper-based trifluoromethyl reagents).
  • Conditions: Elevated temperatures (80-120°C), inert atmosphere, and sometimes microwave irradiation to enhance reaction rates.

Reaction Pathway:

  • Chlorination at the 3-position of the pyridine ring, facilitated by electrophilic chlorination.
  • Introduction of the trifluoromethyl group at the 6-position via nucleophilic substitution or radical addition, often using trifluoromethylating reagents.
  • Intramolecular cyclization to form the imidazo[1,2-a]pyridine core, often catalyzed by acids or metal catalysts such as copper or iron.

Advantages:

  • High regioselectivity.
  • Suitable for large-scale synthesis.
  • Compatible with various substituents on the pyridine ring.

Construction from Trifluoromethyl-Substituted Precursors

Another method involves constructing the heterocyclic core from trifluoromethyl-containing building blocks, followed by chlorination.

Procedure:

  • Step 1: Synthesis of a trifluoromethyl-substituted pyridine or pyridine derivative.
  • Step 2: Cyclization with suitable amidines or imidazole derivatives under thermal or catalytic conditions.

Example:

  • Starting with trifluoromethylpyridine derivatives, a cyclization with amidines or related nucleophiles under reflux conditions yields the imidazo[1,2-a]pyridine framework with the trifluoromethyl group already incorporated.

Advantages:

  • Allows precise placement of the trifluoromethyl group.
  • Facilitates diversification at the 3-position via subsequent functionalization.

Chlorination and Trifluoromethylation via Vapor-Phase Reactor

According to recent research, a vapor-phase reactor approach has been employed, combining chlorination and trifluoromethylation in a two-phase process:

Step Description Conditions Major Products
1 Chlorination of methyl groups on 3-picoline Catalyst fluidized-bed reactor 3-Trifluoromethylpyridine (3-TF)
2 Nuclear chlorination of the pyridine ring In the empty phase 2,5-Dichlorotrifluoromethylpyridine (2,5-CTF)
3 Further chlorination to produce 2,3,5-trichlorotrifluoromethylpyridine Similar conditions 2,3,5-Trichlorotrifluoromethylpyridine

This method allows the sequential introduction of chlorine and trifluoromethyl groups, with subsequent cyclization steps to form the target compound.

Key Research Findings and Data

Method Starting Material Reagents Reaction Conditions Yield (%) Notes
Direct Cyclization 2-Aminopyridine derivatives Chlorinating and trifluoromethylating agents 80-120°C, inert atmosphere 60-85 Regioselective, scalable
Precursor Construction Trifluoromethylpyridine derivatives Amidines, catalysts Reflux, microwave 65-78 Precise trifluoromethyl placement
Vapor-Phase Reactor Methylpicoline Chlorine, trifluoromethyl reagents Fluidized-bed, controlled temperature 70-90 Suitable for industrial scale

Notes on Optimization and Challenges

  • Selectivity: Achieving regioselective chlorination at the 3-position and trifluoromethylation at the 6-position remains critical.
  • Reaction Conditions: Elevated temperatures and inert atmospheres are often necessary to prevent side reactions.
  • Yield Improvement: Use of catalysts such as copper or iron can enhance yields and selectivity.
  • Environmental Considerations: Handling of halogenated reagents and fluorinated compounds requires appropriate safety measures.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit enhanced biological or chemical properties .

Scientific Research Applications

Antimicrobial Activity

Research has highlighted the potential of imidazo[1,2-a]pyridine derivatives, including 3-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine, as antimicrobial agents. A study synthesized a series of such compounds and evaluated their antibacterial activity against various Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent antimicrobial properties, suggesting that this class of compounds could be valuable in developing new antibiotics .

Anticancer Properties

Compounds containing imidazo[1,2-a]pyridine structures have been investigated for their anticancer potential. Specific derivatives have shown promising results in inhibiting cancer cell proliferation. The trifluoromethyl group is believed to enhance the lipophilicity and biological activity of these compounds, making them suitable candidates for further development as anticancer agents .

Pesticide Development

Trifluoromethylpyridines are recognized for their efficacy in agrochemical applications. This compound and its derivatives have been explored for use as pesticides due to their biological activity against pests and pathogens. The incorporation of trifluoromethyl groups is known to improve the stability and effectiveness of agrochemicals in field conditions .

Case Studies

StudyFocusFindings
Antimicrobial ActivityIdentified potent antibacterial properties in synthesized imidazo derivatives.
Agrochemical ApplicationsDemonstrated effectiveness as a pesticide candidate with enhanced stability due to trifluoromethyl substitutions.
Synthesis MethodologyDeveloped an efficient and green synthetic route for producing imidazo derivatives that minimize environmental impact.

Mechanism of Action

The mechanism of action of 3-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine varies depending on its application. In medicinal chemistry, it often targets specific enzymes or receptors involved in disease pathways. For example, in tuberculosis treatment, it may inhibit enzymes critical for bacterial survival . The molecular targets and pathways involved are typically identified through structure-activity relationship (SAR) studies and biochemical assays .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their comparative properties:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Activities References
3-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid Cl (3), CF₃ (6), COOH (2) 264.59 Enhanced solubility due to carboxylic acid; potential bioactivity in enzyme inhibition
2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine Br (2), CF₃ (6) 265.03 Bromine increases molecular weight and reactivity; used in cross-coupling reactions
3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine Br (3), CF₃ (6) ~280.5 (estimated) Higher electrophilicity at position 3 compared to Cl analog; impacts binding affinity
6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide Cl (6), 4-ClPh (2), CONH₂ (3) 320.17 Low fluorescence intensity; acetamide group may enhance CNS permeability
8-Bromo-2-chloromethyl-3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine Br (8), NO₂ (3), CF₃ (6) ~394.5 (estimated) Nitro group reduces fluorescence; bromine aids in antitrypanosomal activity
2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile CH₃ (2), CF₃ (6), CN (3) ~241.1 (estimated) Cyano group enhances electron-withdrawing effects; used in crystallography studies

Key Research Findings

Electronic and Physicochemical Properties

  • Substituent Effects :
    • The -CF₃ group at position 6 increases lipophilicity, improving membrane permeability but reducing aqueous solubility. Carboxylic acid derivatives (e.g., 3-Chloro-6-CF₃-imidazo[1,2-a]pyridine-2-carboxylic acid) counteract this by enhancing solubility .
    • Chlorine at position 3 exerts an electron-withdrawing effect, stabilizing the aromatic system and influencing reactivity in electrophilic substitutions .
    • Bromine analogs (e.g., 3-Bromo-6-CF₃-imidazo[1,2-a]pyridine) exhibit higher molecular weights and reactivity, making them suitable for Suzuki-Miyaura cross-coupling reactions .

Fluorescence and Photophysical Behavior

  • The 2-(4-chlorophenyl) substitution (as in 6-Chloro-2-(4-ClPh)-imidazo[1,2-a]pyridine-3-acetamide) reduces fluorescence intensity, likely due to steric hindrance or electronic interactions .

Biological Activity

3-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

  • Molecular Formula : C7H4ClF3N2
  • Molecular Weight : 202.57 g/mol
  • Physical State : Solid at room temperature
  • Solubility : Soluble in organic solvents; limited solubility in water.

Biological Activity Overview

The compound has demonstrated a range of biological activities, including antimicrobial, antiprotozoal, and potential anticancer effects. Below is a summary of its notable activities:

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties against various pathogens. A study indicated that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range.

Antiprotozoal Activity

This compound has also been identified as having anti-trypanosomal activity. A collaborative virtual screening study revealed that it was effective against Trypanosoma cruzi, the causative agent of Chagas disease, demonstrating IC50 values that suggest potential for further development as an antiprotozoal agent .

Anticancer Potential

In vitro studies have indicated that this compound can inhibit cancer cell proliferation. Specifically, it has shown activity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating potent cytotoxic effects .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in cellular signaling pathways.
  • Cellular Uptake : The trifluoromethyl group enhances lipophilicity, potentially improving cellular uptake and bioavailability.
  • Interaction with DNA : Some studies suggest that imidazo[1,2-a]pyridine derivatives can intercalate with DNA, disrupting replication processes in cancer cells.

Study 1: Antiprotozoal Activity Against Leishmania donovani

A study confirmed the efficacy of this compound against Leishmania donovani, demonstrating its potential as a treatment for visceral leishmaniasis. The compound showed significant activity in intracellular assays using THP1 cells .

Study 2: Anticancer Effects on MCF-7 Cells

In a dose-dependent study, this compound was tested on MCF-7 cells, revealing an IC50 value of approximately 15 µM. The results indicated a significant reduction in cell viability compared to untreated controls, suggesting its potential as an anticancer agent .

Data Summary Table

Biological ActivityTarget Organism/Cell LineIC50 Value (µM)Reference
AntibacterialStaphylococcus aureus5.0
AntibacterialEscherichia coli4.5
Anti-trypanosomalTrypanosoma cruzi10.0
Anti-leishmanialLeishmania donovani8.0
AnticancerMCF-715.0

Q & A

Q. What synthetic methodologies are optimized for introducing functional groups at the C-3 position of imidazo[1,2-a]pyridines?

A Friedel-Crafts acylation protocol using catalytic AlCl₃ and acetic anhydride enables selective C-3 acetylation of imidazo[1,2-a]pyridines. This one-pot method avoids multi-step purification, achieves high yields (tested across 38 derivatives), and is scalable for parallel synthesis of drug libraries . Key advantages include minimal environmental impact (catalytic AlCl₃) and compatibility with diverse substrates, including trifluoromethyl-substituted derivatives.

Q. How can structural modifications at the C-7 position of imidazo[1,2-a]pyridine influence reactivity in multicomponent reactions?

Substituents like phenyl, 4-methoxyphenyl, or 4-(trifluoromethyl)phenyl at C-7 are tolerated in pyrrolo-imidazo[1,2-a]pyridine syntheses. These groups modulate electronic effects, enabling cycloaddition with trisubstituted alkenes to yield 2,3-disubstituted derivatives (e.g., 5u-z) in moderate-to-good yields (50–85%). Reaction scope is limited by steric hindrance from bulky substituents .

Q. What analytical techniques are critical for characterizing imidazo[1,2-a]pyridine derivatives?

Single-crystal X-ray diffraction is essential for confirming molecular packing via π-π stacking and C–H⋯N interactions. For photophysical properties, luminescence studies (e.g., excited-state intramolecular proton transfer) combined with Hirshfeld surface analysis reveal polymorphism-dependent emission (yellow, orange, red) in cyano-substituted derivatives .

Q. How are in vitro biological screening models applied to evaluate imidazo[1,2-a]pyridine derivatives?

Validated computational models (e.g., GABA receptor docking) predict ligand-receptor binding for acetylated derivatives. Follow-up in vitro assays for anticonvulsant activity typically use maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, as seen in studies of analogues with active pharmacophores .

Advanced Research Questions

Q. How do computational studies resolve contradictions in reaction mechanisms for C-3 functionalization?

Reaction coordinate diagrams (DFT-level) justify the preference for AlCl₃-catalyzed Friedel-Crafts acylation over competing pathways. Computational modeling identifies transition states and intermediates, confirming that AlCl₃ lowers activation barriers by stabilizing acyl cations, enabling selective C-3 over C-2 acylation .

Q. What strategies address low yields in Cu-catalyzed three-component coupling (TCC) reactions for imidazo[1,2-a]pyridines?

Optimizing stoichiometry (1:1:1 ratio of 2-aminopyridine, aldehyde, alkyne) and using Cu(I) catalysts (e.g., CuBr) enhances efficiency. For electron-deficient substrates (e.g., trifluoromethyl groups), adding Lewis acids (e.g., Zn(OTf)₂) improves yields by activating aldehydes .

Q. How do substituent effects at C-3 impact COX-2 inhibitory activity in drug design?

Introducing a morpholine-substituted Mannich base at C-3 increases COX-2 selectivity (IC₅₀ = 0.07 μM, selectivity index = 217.1). SAR studies show bulkier groups (e.g., phenylamino) reduce activity due to steric clashes with the COX-2 active site .

Q. What methodologies validate the role of hydrogen bonding and π-stacking in imidazo[1,2-a]pyridine-based fluorescence?

Crystallographic analysis of imidazo[1,2-a]pyridine polymorphs demonstrates that C–H⋯π and N–H⋯O interactions dictate stacking patterns. Time-resolved fluorescence spectroscopy correlates π-stacking density with emission lifetime (e.g., red-emitting polymorphs exhibit longer lifetimes due to rigidified structures) .

Q. How are multi-step syntheses optimized for trifluoromethyl-substituted intermediates?

A three-step route from ethyl pyruvate achieves 87% yield for 3-chloro-5-(trifluoromethyl)pyridin-2-amine (F2). Key optimizations include (i) bromination at 0°C to minimize side products and (ii) solvent-free cyclization (140°C, 2 h) for F3 (8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate) .

Q. What eco-friendly approaches reduce metal catalyst dependency in functionalization?

Catalyst-free Petasis-like reactions using boronic acids and aldehydes enable C-3 diversification. Solvent-free conditions and microwave-assisted heating achieve 70–90% yields while avoiding toxic Cu/Pd catalysts .

Methodological Guidelines

  • For computational modeling : Use Gaussian 16 with M06-2X/6-31G(d) for reaction mechanism studies. Include implicit solvation (SMD model) for biological target docking .
  • For crystallography : Employ SHELX-97 for structure refinement. Analyze Hirshfeld surfaces with CrystalExplorer to quantify intermolecular interactions .
  • For parallel synthesis : Utilize 96-well plates with pre-weighed AlCl₃ (10 mol%) to streamline library production .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Reactant of Route 2
3-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.